molecular formula C13H10FNO B1392086 2-(2-Fluorobenzoyl)-4-methylpyridine CAS No. 1187166-64-8

2-(2-Fluorobenzoyl)-4-methylpyridine

Cat. No. B1392086
M. Wt: 215.22 g/mol
InChI Key: MUPVSDVXKZDWTB-UHFFFAOYSA-N
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Description

“2-Fluorobenzoyl chloride” is a colorless liquid used in laboratory chemicals . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard .


Synthesis Analysis

A preparation method for o-fluorobenzoyl chloride has been disclosed in a patent . The method involves the synthesis of o-fluorobenzyl trichloride and the synthesis of o-fluorobenzoyl chloride .


Molecular Structure Analysis

The gas phase molecular structures and conformational compositions of 2-fluorobenzoyl chloride have been investigated using gas electron diffraction data . The molecule exists in the gas phase as two stable non-planar conformers anti and gauche with respect to the halogen atom positions .


Chemical Reactions Analysis

2-Fluorobenzoyl chloride is sensitive to moisture and incompatible with water, alcohol, bases (including amines), and oxidizing agents . It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .


Physical And Chemical Properties Analysis

2-Fluorobenzoyl chloride has a refractive index of 1.536, a boiling point of 90-92 °C/15 mmHg, a melting point of 4 °C, and a density of 1.328 g/mL at 25 °C .

Scientific Research Applications

Structural Analysis and Conformation Studies

2-(2-Fluorobenzoyl)-4-methylpyridine and its derivatives have been extensively studied for their structural properties. One such derivative was synthesized and characterized through NMR analyses, focusing on the conformation of the piperidin ring in the solution state. Detailed studies were performed to understand the enthalpy of activation of the rotational barrier around the CN bond. The compound's thermal stability and phase transitions were also explored through thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), revealing that the solid and solution conformations are similar (Ribet et al., 2005).

Crystal Structure Determination

The crystal structures of certain derivatives, like 2-Fluoro-N-(2-fluorobenzoyl)-N-(2-pyridyl)benzamide, have been determined. These studies highlight the molecule's conformation, the presence of disordered rings adopting different conformations, and the interactions within the crystal structure, such as C—H⋯O and C—H⋯π(arene) interactions (Gallagher et al., 2009).

Supramolecular Association and Hydrogen Bonding

Research has also delved into the supramolecular association of 2-(2-Fluorobenzoyl)-4-methylpyridine derivatives, exploring the crystal structures of various proton-transfer complexes. These studies focus on the hydrogen-bonding features and the role of noncovalent interactions in forming 1D–3D framework structures, highlighting the significance of charge-assisted hydrogen bonds and other weak interactions in the crystal packing (Khalib et al., 2014).

Functionalization and Drug Synthesis

The compound has found applications in the synthesis of cognition enhancer drug candidates. For instance, 2-Fluoro-4-methylpyridine was functionalized and used in the synthesis of 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone, a compound enhancing acetylcholine release, showcasing its potential in medicinal chemistry (Pesti et al., 2000).

Safety And Hazards

2-Fluorobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage . It’s combustible and decomposes in water to form HCl with the generation of heat .

properties

IUPAC Name

(2-fluorophenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-6-7-15-12(8-9)13(16)10-4-2-3-5-11(10)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPVSDVXKZDWTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101241155
Record name (2-Fluorophenyl)(4-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorobenzoyl)-4-methylpyridine

CAS RN

1187166-64-8
Record name (2-Fluorophenyl)(4-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluorophenyl)(4-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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